Vitamin E nicotinate

Descripción

Historical Trajectory of Research on Tocopherol Esters in Biological Systems

The exploration of tocopherol esters is rooted in early 20th-century nutrition science. Following the discovery of vitamin E as an essential dietary factor for reproduction in 1922, research efforts focused on its chemical characterization and synthesis. mdpi.com Scientists soon recognized that the hydroxyl group on the chromanol ring of tocopherol, while crucial for its antioxidant activity, was also susceptible to oxidation, leading to reduced stability.

This led to the development of tocopherol esters, such as tocopheryl acetate (B1210297) and tocopheryl succinate (B1194679), where the vulnerable hydroxyl group is protected by an ester linkage. These esters demonstrated increased stability, making them more suitable for use in dietary supplements and fortified foods. mdpi.com The prevailing understanding was that these esters act as prodrugs, being hydrolyzed in the body to release the active α-tocopherol. mdpi.com

The investigation into tocopheryl nicotinate (B505614) emerged from this background, with early studies exploring its potential to deliver both vitamin E and niacin simultaneously. The literature on α-tocopheryl nicotinate, while more limited compared to other esters, has pointed towards potentially unique metabolic and physiological effects. nih.gov

Rationale for Distinct Academic Inquiry into Vitamin E Nicotinate

The scientific inquiry into this compound is propelled by several key factors that distinguish it from its parent molecules and other tocopherol esters. A primary driver is the compound's dual functionality, offering the combined benefits of vitamin E's antioxidant capabilities and nicotinic acid's vasodilatory and lipid-modulating effects. patsnap.com

Recent metabolomics studies have provided a compelling reason for focused research by revealing the endogenous presence of α-tocopheryl nicotinate in heart tissue. mdpi.com Notably, levels of this compound were found to be dramatically decreased in instances of heart failure, suggesting a potential pathophysiological significance that is independent of simply serving as a source of vitamin E. mdpi.comnih.gov This finding has spurred investigations into whether the intact this compound molecule possesses its own unique biological activities. rsc.org

Furthermore, research suggests that this compound may have a slower rate of hydrolysis compared to other tocopherol esters, which could lead to different absorption and distribution kinetics, and potentially more sustained effects. nih.gov Some studies indicate that the intact ester can elicit specific cell signaling pathways, such as the formation of anandamide (B1667382) and the activation of MAP kinase signaling, which are not observed with the co-administration of vitamin E and niacin. researchgate.net These unique biological actions provide a strong rationale for its continued investigation as a distinct chemical entity in biomedical research.

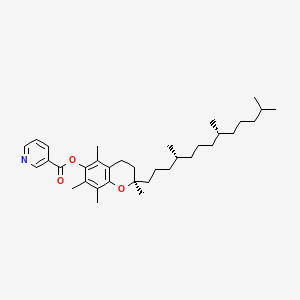

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H53NO3/c1-24(2)13-9-14-25(3)15-10-16-26(4)17-11-20-35(8)21-19-31-29(7)32(27(5)28(6)33(31)39-35)38-34(37)30-18-12-22-36-23-30/h12,18,22-26H,9-11,13-17,19-21H2,1-8H3/t25-,26-,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSCCTZZBYHQMQJ-AZAGJHQNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OC(=O)C3=CN=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H53NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046396, DTXSID401019802 | |

| Record name | DL-alpha Tocopheryl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopherol nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

535.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51898-34-1, 43119-47-7, 16676-75-8 | |

| Record name | rel-(2R)-3,4-Dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl 3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51898-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol nicotinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43119-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tocopherol nicotinate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043119477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Tocopherol nicotinate, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051898341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tocopheryl nicotinate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15921 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DL-alpha Tocopheryl nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DL-alpha-Tocopherol nicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401019802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2R-[2R*(4R*,8R*)]]-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | [2R*(4R*,8R*)]-(±)-3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl nicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Pyridinecarboxylic acid, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOCOPHERYL NICOTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WI1J5UCY5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .ALPHA.-TOCOPHEROL NICOTINATE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCP2FMP7I8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Vitamin E Nicotinate Biosynthesis and Metabolism in Biological Systems

Investigational Pathways of Endogenous Vitamin E Nicotinate (B505614) Formation

Historically considered a synthetic compound, recent metabolomics studies have provided compelling evidence for the endogenous occurrence of α-tocopheryl nicotinate in mammalian tissues, particularly in the heart. This discovery suggests the existence of intrinsic biological mechanisms capable of forming this ester.

Enzymatic Esterification Mechanisms within Mammalian Tissues

The precise enzymatic esterification mechanisms responsible for the endogenous formation of α-tocopheryl nicotinate in mammalian tissues are currently under investigation and not yet fully elucidated. Research indicates that α-tocopheryl nicotinate occurs endogenously in rat hearts, even when the animals' diet contains α-tocopheryl acetate (B1210297) and niacin separately, rather than pre-formed α-tocopheryl nicotinate wikipedia.orgbmrb.ioflybase.org. This observation leads to the hypothesis that the biological system possesses a mechanism to re-esterify α-tocopherol, derived from dietary sources, with free niacin wikipedia.orgbmrb.iompg.de. Further studies are required to identify the specific enzymes and pathways involved in this endogenous re-esterification process wikipedia.org.

Precursor Availability and Biosynthetic Flux Dynamics

The primary precursors for the hypothesized endogenous formation of Vitamin E Nicotinate are α-tocopherol and nicotinic acid (niacin). The presence of these separate compounds in the diet has been linked to the detection of α-tocopheryl nicotinate in cardiac tissues wikipedia.orgbmrb.ioflybase.org. The dynamics of biosynthetic flux, however, remain largely unexplored, awaiting the identification of the specific enzymatic machinery that mediates this esterification. The observed reduction in cardiac α-tocopheryl nicotinate levels in heart failure suggests a potential pathophysiological importance and altered biosynthetic dynamics in disease states wikipedia.orgbmrb.ioflybase.org.

Metabolic Fates and Biotransformation of Exogenously Administered this compound

When administered exogenously, this compound functions as a prodrug, undergoing biotransformation to release its constituent active compounds. Its metabolism involves hydrolysis, primarily in the gastrointestinal tract and systemic circulation.

Hydrolysis Kinetics and Esterase Activity in the Gastrointestinal Tract and Systemic Circulation

Upon ingestion, esterified forms of α-tocopherol, including α-tocopheryl nicotinate, are hydrolyzed by esterases. This hydrolysis predominantly occurs in the lumen of the intestine, leading to the release of free α-tocopherol wikipedia.org. Pancreatic esterases play a crucial role in the hydrolysis of α-tocopheryl esters.

Studies have indicated that α-tocopheryl nicotinate is hydrolyzed more slowly than other common vitamin E esters, such as α-tocopheryl acetate wikipedia.org. This slower hydrolysis rate may result in higher concentrations of intact α-tocopheryl nicotinate in the blood following oral administration compared to α-tocopheryl acetate wikipedia.org. This differential hydrolysis kinetic is a notable characteristic of this compound's biotransformation.

Table 1: Comparative Hydrolysis of α-Tocopherol Esters

| Ester Type | Hydrolysis Site(s) | Relative Hydrolysis Rate (vs. α-Tocopheryl Acetate) | Intact Ester Concentration in Blood (vs. α-Tocopheryl Acetate) | Reference |

| α-Tocopheryl Nicotinate | Intestinal lumen, Systemic circulation (Esterases) | Slower | Higher | wikipedia.org |

| α-Tocopheryl Acetate | Intestinal lumen, Systemic circulation (Esterases) | Faster | Lower | wikipedia.org |

Metabolite Identification and Quantification in Biological Matrices

The primary metabolites identified following the hydrolysis of exogenously administered this compound are α-tocopherol and nicotinic acid (niacin) wikipedia.orgmpg.de. These are the active forms that are subsequently utilized by the body.

Further investigation into the metabolism of the nicotinic acid moiety of d,l-alpha-tocopheryl nicotinate in rats revealed distinct metabolic pathways compared to free nicotinic acid. While free nicotinic acid administration resulted in nicotinuric acid and nicotinic acid as main urinary metabolites, administration of α-tocopheryl nicotinate primarily yielded nicotinic acid in the urine. The main metabolite identified in both red blood cell contents and liver after a single oral dose of α-tocopheryl nicotinate was nicotinamide (B372718). When α-tocopheryl nicotinate was injected intravenously into rats, the unchanged compound was distributed across various cellular organelles in the liver, including nuclear, mitochondrial, lysosomal, microsomal, and supernatant fractions, with several minor metabolites also detected.

Table 2: Identified Metabolites of this compound

| Parent Compound | Metabolite(s) | Biological Matrix/Location | Reference |

| This compound | α-Tocopherol | Gastrointestinal tract, Blood | wikipedia.orgmpg.de |

| This compound | Nicotinic Acid (Niacin) | Gastrointestinal tract, Blood, Urine | wikipedia.orgmpg.de |

| Nicotinic Acid Moiety | Nicotinamide | Red blood cells, Liver | |

| Nicotinic Acid Moiety | Nicotinuric Acid (from free Nicotinic Acid) | Urine |

Mechanistic Investigations of Vitamin E Nicotinate S Bioactivity

Molecular and Cellular Mechanisms of Action

The multifaceted bioactivity of Vitamin E nicotinate (B505614) stems from both the established roles of its hydrolyzed components and potential unique actions of the esterified compound.

Antioxidant and Redox Homeostasis Modulation Beyond Alpha-Tocopherol (B171835)

Alpha-tocopherol, a primary component released from Vitamin E nicotinate, is a well-established lipid-soluble antioxidant crucial for maintaining cellular redox balance nih.govpatsnap.comresearchgate.netoregonstate.edunih.gov. Its antioxidant properties are vital in preventing oxidative damage to biological membranes. The "beyond alpha-tocopherol" aspect of this compound's antioxidant and redox modulation lies in the potential synergistic effects with nicotinic acid and the direct signaling roles of the intact ester.

Alpha-tocopherol acts as a potent chain-breaking antioxidant within lipid membranes, effectively interrupting the propagation of reactive oxygen species (ROS) nih.govresearchgate.netoregonstate.edu. It achieves this by rapidly scavenging lipid peroxyl radicals, a process critical for terminating lipid peroxidation chains. The rate of reaction between alpha-tocopherol and lipid peroxyl radicals is several orders of magnitude greater than the reaction between lipid peroxyl radicals and lipid molecules themselves, highlighting its efficiency in this protective role nih.govresearchgate.net. Upon hydrolysis, this compound provides alpha-tocopherol, which then participates in this essential radical-scavenging activity medchemexpress.com.

During the process of scavenging lipid peroxyl radicals, alpha-tocopherol is oxidized, forming a relatively stable alpha-tocopheroxy radical nih.govresearchgate.netoregonstate.edu. For the sustained antioxidant activity of vitamin E, this radical must be regenerated back to its active, reduced form. This regeneration can occur through reactions with other cellular reductants, such as vitamin C (ascorbate) or ubiquinol (B23937) nih.govresearchgate.netoregonstate.edupharmacompass.comeuropa.eu. This recycling mechanism ensures that alpha-tocopherol can continue to neutralize free radicals, thereby maintaining its critical role in antioxidant defense and redox homeostasis.

Enzyme Activity Modulation and Signal Transduction Pathways

Beyond its direct antioxidant functions, this compound, both through its alpha-tocopherol moiety and potentially as an intact molecule, influences various enzyme activities and signal transduction pathways.

Alpha-tocopherol has been demonstrated to decrease the activity of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases nih.govresearchgate.net. NADPH oxidases are a family of enzymes primarily responsible for the production of superoxide (B77818), a key reactive oxygen species, in various cell types medchemexpress.com. By modulating the activity of these enzymes, this compound, via its alpha-tocopherol component, contributes to the reduction of cellular oxidative stress and inflammation, thereby influencing cellular signaling cascades dependent on ROS levels.

Alpha-tocopherol has been shown to decrease the activity of Protein Kinase C (PKC) nih.govresearchgate.netpharmacompass.comfrontiersin.orgnih.gov. In vitro studies have indicated that dl-alpha-tocopherol (B57034) can inhibit brain Protein Kinase C nih.gov. This modulation of PKC activity is significant because PKC is a central enzyme involved in a wide array of cellular signal transduction pathways, regulating processes such as cell growth, differentiation, gene expression, and immune responses frontiersin.org. The influence of this compound on PKC activity suggests its involvement in regulating these fundamental cellular processes, potentially contributing to its observed biological effects beyond simple antioxidant action nih.gov. Furthermore, studies suggest that the intact this compound structure itself can activate mitogen-activated protein kinases (MAPK), indicating a direct role in cell signaling nih.govrsc.orgresearchgate.net.

Phospholipase A2 Modulation

In vitro studies have demonstrated that α-tocopherol, a component released from this compound, can decrease the activity of several enzymes, including phospholipase A2 (PLA2) nih.govresearchgate.net. This modulation of PLA2 activity represents a non-antioxidant function of α-tocopherol.

Gene Expression and Transcriptional Regulation

This compound has been shown to regulate the expression of various genes, influencing cellular functions through transcriptional mechanisms nih.govresearchgate.net.

Alpha-tocopherol has been observed to control and lead to the upregulation of the α-tropomyosin gene expression chiro.orgnih.govlew.ro. This effect is distinct from its antioxidant action, as other tocopherols (B72186) with similar antioxidant activity may not exhibit this modulation chiro.org.

The expression of the collagenase gene is modulated by α-tocopherol nih.govmdpi.com. Specifically, vitamin E has been reported to inhibit collagenase gene expression lablogic.com.

Alpha-tocopherol modulates the expression of the hepatic α-tocopherol transfer protein (α-TTP) nih.govmdpi.com. The levels of α-tocopherol in the diet directly influence the expression of the α-TTP gene (TTPA gene) lew.ro. For instance, refeeding tocopherol to vitamin E-depleted rats resulted in an approximate seven-fold increase in α-TTP mRNA expression lew.ro. Furthermore, transcription of the TTPA gene can be induced by oxidative stress, hypoxia, agonists of nuclear receptors PPARα and RXR, and elevated cAMP levels nih.gov.

Alpha-tocopherol plays a role in regulating the expression of low-density lipoprotein (LDL) scavenger receptors, including class A scavenger receptor (SR-A) and CD36 nih.govresearchgate.netmdpi.com. Both the mRNA and protein levels of CD36 are downregulated by α-tocopherol, which subsequently leads to a reduction in oxidized LDL (oxLDL) uptake lew.ro. Conversely, long-term vitamin E deficiency has been associated with an upregulation of CD36 mRNA levels mdpi.com.

This compound has been observed to enhance the expression of Intercellular Cell Adhesion Molecule-1 (ICAM-1) in thymic epithelial cells (TECs) nih.govglpbio.comchemsrc.commedchemexpress.com. This enhancement of ICAM-1 expression is considered important for the mediation of T-cell differentiation nih.gov. In contrast, in vitro enrichment of human aortic endothelial cells with α-tocopherol significantly inhibited LDL-induced adhesion of monocytes to the endothelium, with a concurrent reduction in ICAM-1 levels lew.ro. These findings suggest context-dependent effects of vitamin E compounds on ICAM-1 expression.

Modulation of Endocannabinoid System Components

This compound has been shown to modulate components of the endocannabinoid system, a complex lipid signaling network involved in various physiological processes.

Studies have demonstrated that this compound effectively upregulates various primary fatty acid amides, including arachidonoylethanolamine (anandamide) and palmitamide. nih.govresearchgate.netresearchgate.netnih.govresearchgate.net For instance, in cultured human vascular smooth muscle cells and human pulmonary artery smooth muscle cells, treatment with 100 µM this compound for 10 minutes significantly increased levels of both anandamide (B1667382) and palmitamide compared to treatment with Vitamin E acetate (B1210297) plus niacin. nih.govresearchgate.net

Table 1: Effect of this compound on Primary Fatty Acid Amide Levels in Human Smooth Muscle Cells

| Treatment Group (100 µM, 10 min) | Anandamide (Arbitrary Units, Mean ± SEM) | Palmitamide (Arbitrary Units, Mean ± SEM) |

| This compound (TN) | Significantly Increased | Significantly Increased |

| Vitamin E Acetate + Niacin (TA + N) | Baseline | Baseline |

| *Values are significantly different from TA + N at p < 0.05. nih.govresearchgate.net |

The observed increase in fatty acid amides following this compound treatment suggests a potential mechanism involving the inhibition of their catabolism. Primary fatty acid amides are hydrolyzed by enzymes such as fatty acid amide hydrolase (FAAH) and lysosomal acid amidase (LAA). nih.gov While direct causal evidence is still being investigated, it is hypothesized that this compound signaling may inhibit these enzymes, thereby leading to elevated levels of N-acylethanolamines and fatty acid amides. nih.gov

Further research is needed to definitively identify the specific receptors for this compound. However, it has been noted that niacin, one of the components of this compound, is known to bind to G-protein coupled receptor 109A (GPR109A). nih.govrsc.orgoup.comdrugbank.comresearchgate.net Given that this compound is more efficient in increasing fatty acid amides than niacin alone, it is hypothesized that this compound may bind to GPR109A even more efficiently, potentially leading to a rise in intracellular anandamide. nih.govrsc.org

Activation of Mitogen-Activated Protein Kinases (MAPK) Pathways

This compound has been shown to activate mitogen-activated protein kinases (MAPK) pathways. nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netnih.gov Specifically, treatment of cultured human vascular smooth muscle cells with this compound resulted in significant increases in the phosphorylation levels of p44 and p42 ERK MAPK, with a peak effect observed at 30 minutes. nih.gov This activation was unique to this compound, as neither niacin, tocopheryl acetate (TA), nor a combination of TA and niacin (TA + N) activated ERK MAP kinases. nih.gov This suggests that the intact this compound structure is crucial for eliciting this cell signaling response. nih.govresearchgate.net

Cell and Tissue Specificity of Mechanistic Effects

The mechanistic effects of this compound have been observed in specific cell types and tissues, highlighting its targeted bioactivity.

A significant focus of research on this compound's mechanistic effects has been on vascular smooth muscle cells (VSMCs). nih.govrsc.orgresearchgate.netresearchgate.net In these cells, this compound has been shown to differentially influence cellular metabolite profiles compared to its constituent vitamins when added separately. nih.govrsc.orgresearchgate.net As detailed above, VSMCs treated with this compound exhibit upregulation of primary fatty acid amides like anandamide and palmitamide, and activation of ERK MAPK pathways. nih.govrsc.orgresearchgate.netresearchgate.netnih.govresearchgate.net These findings suggest that this compound plays a role in cell signaling within the vasculature. nih.govrsc.org

Erythrocyte Membrane Rheological Properties

Investigations into the bioactivity of this compound have highlighted its significant impact on erythrocyte membrane rheological properties. The compound has been shown to reduce lipid peroxidation stress in the red blood cell membrane, leading to improvements in blood rheology and red blood cell deformability medchemexpress.comchemsrc.comglpbio.comgoogle.com. This effect is particularly relevant in conditions characterized by impaired microcirculation.

Studies involving type 2 diabetic patients with retinopathy have demonstrated that α-tocopherol nicotinate plays an important role in improving blood rheological properties medchemexpress.comchemsrc.comgoogle.com. For instance, research by Chung et al. specifically investigated the capacity of α-tocopherol nicotinate treatment to reduce lipid peroxidation stress and enhance hemorheological properties of erythrocyte membranes in this patient population mdpi.com. Another study by Koyama and Araiso explored the effects of α-tocopheryl nicotinate administration on the microdynamics of phospholipid molecules within the erythrocytes of healthy human subjects. They observed a decline in membrane viscosity in treated subjects, although the α-tocopherol concentration within the erythrocyte membranes increased, which, based on prior in vitro research, would typically correspond to a decrease in membrane fluidity mdpi.com.

Table 1: Effects of this compound on Erythrocyte Properties

| Study (Year) | Subject/Condition | Observed Effect on Erythrocytes | Proposed Mechanism | Citation |

| Chung et al. (1998) | Type 2 diabetic patients with retinopathy | Improved blood rheological properties; improved red blood cell deformability | Reduced lipid peroxidation stress on erythrocyte membrane | medchemexpress.comchemsrc.comgoogle.com |

| Koyama & Araiso (1988) | Healthy human subjects | Decline in membrane viscosity | (Complex interaction with α-tocopherol concentration) | mdpi.com |

| General Mechanism | Red blood cell membrane | Reduced lipid peroxidation stress; improved deformability | Antioxidant action on membrane lipids | medchemexpress.comchemsrc.comglpbio.comgoogle.com |

Cardiac Tissue Specificity and Pathophysiological Relevance

Recent metabolomics investigations have revealed a notable specificity and pathophysiological relevance of this compound within cardiac tissues. These studies have identified that α-tocopheryl nicotinate is endogenously present in the heart researchgate.netrsc.orgnih.govmdpi.comnih.govnih.gov. Intriguingly, the levels of this compound are dramatically decreased in heart failure, specifically in models of pulmonary arterial hypertension-induced right-sided heart failure in rats researchgate.netrsc.orgnih.govmdpi.comnih.govnih.gov. This significant reduction suggests a possible pathophysiological importance for endogenous this compound in cardiac health researchgate.netnih.govnih.gov.

Further metabolomics analysis indicated that the rat diet used in these experiments contained α-tocopheryl acetate and niacin separately, not in the form of this compound rsc.orgnih.govnih.gov. This finding is critical as it suggests that the biological system possesses a mechanism to synthesize this compound endogenously, likely through the esterification of niacin and vitamin E rsc.orgnih.govnih.gov. This endogenous formation and the observed decrease in heart failure hint that this compound may exert biological activities that are independent of simply serving as a precursor to active vitamin E or acting solely as an antioxidant rsc.orgnih.gov.

One specific mechanistic insight gained from studies on cultured human vascular smooth muscle cells is that this compound promotes the formation of arachidonoylethanolamine rsc.org. This suggests a role for this compound in modulating lipid signaling pathways within cardiovascular cells, which could contribute to its observed effects in cardiac tissue. The distinct presence and altered levels of this compound in the heart underscore its potential as a unique bioactive molecule with specific roles in cardiac physiology and pathophysiology, warranting further mechanistic elucidation rsc.org.

Table 2: this compound Levels in Cardiac Tissue

| Tissue/Condition | This compound Level | Significance | Citation |

| Healthy Rat Heart Tissue | Endogenously present | Baseline physiological presence | researchgate.netrsc.orgnih.govmdpi.comnih.govnih.gov |

| Rat Heart Failure (Pulmonary Arterial Hypertension-induced) | Dramatically decreased (e.g., 30-fold lower) | Possible pathophysiological importance; suggests a role in cardiac health | researchgate.netrsc.orgnih.govmdpi.comnih.govnih.gov |

Research into the Pharmacological Actions and Therapeutic Potential of Vitamin E Nicotinate

Cardiovascular System Research

Research into Vitamin E Nicotinate (B505614) has highlighted its potential in addressing several cardiovascular conditions, owing to its antioxidant, antiplatelet, and vasodilatory properties. medchemexpress.compatsnap.commakingcosmetics.comfengchengroup.com Its mechanism of action is believed to stem from its ability to scavenge free radicals, reduce oxidative stress and inflammation, improve blood circulation, and positively influence lipid profiles. patsnap.com

Investigations into Atherosclerosis Pathogenesis

Atherosclerosis, characterized by the buildup of fatty plaques in arteries, involves processes like lipid peroxidation and platelet aggregation. patsnap.comnih.gov Vitamin E Nicotinate has been investigated for its role in mitigating these pathological pathways. It is utilized in the prevention and therapy of hyperlipidemia and atherosclerosis, with studies suggesting its direct action on blood vessel walls to inhibit cholesterol formation. fengchengroup.com

Comparative in vitro studies have shown that alpha-tocopheryl nicotinate is more effective than alpha-tocopheryl acetate (B1210297) in suppressing hydrogen peroxide-induced platelet aggregation. nih.govnih.gov Furthermore, alpha-tocopheryl nicotinate demonstrated a suppressive effect on ADP-induced platelet aggregation, a property not observed with alpha-tocopheryl acetate. nih.gov The reduction of lipid peroxidation in platelets by hydrogen peroxide was also significantly achieved by alpha-tocopheryl nicotinate, but not by alpha-tocopheryl acetate. nih.gov

In a study involving 28 hyperlipidemic patients, supplementation with 600 mg/day of alpha-tocopheryl nicotinate for two months led to a significant decline in serum lipoprotein(a) levels in patients whose initial levels were ≥18 mg/dL. nih.gov

Table 1: Comparative Effects on Platelet Aggregation and Lipid Peroxidation

| Agent | Hydrogen Peroxide-Induced Platelet Aggregation | ADP-Induced Platelet Aggregation | Hydrogen Peroxide-Induced Platelet Lipid Peroxidation |

| α-Tocopheryl Nicotinate | More effective suppression nih.govnih.gov | Suppressive effect nih.gov | Significantly reduced nih.gov |

| α-Tocopheryl Acetate | Less effective suppression nih.gov | No suppressive effect nih.gov | No significant reduction nih.gov |

Studies on Hypertension Progression and Vascular Remodeling

This compound has shown promise in studies related to hypertension and associated vascular remodeling. Research in rat models of hypertension demonstrated that treatment with tocopherol esters, including alpha-tocopheryl nicotinate, reduced the progression of hypertension. nih.govmdpi.com Notably, alpha-tocopheryl nicotinate was found to be five times more potent than alpha-tocopheryl acetate in these antihypertensive effects. mdpi.com

In the context of pulmonary arterial hypertension (PAH), a condition characterized by increased pulmonary artery pressure leading to right ventricular (RV) hypertrophy and potential RV failure, metabolomics analyses have revealed significant findings. exlibrisgroup.complos.orgsemanticscholar.orgfrontiersin.org Studies on rats with PAH showed a dramatic 30-fold lower level of alpha-tocopherol (B171835) nicotinate in the right ventricles compared to controls. exlibrisgroup.complos.orgsemanticscholar.orgfrontiersin.org This reduction is consistent with the presence of oxidative stress in failing hearts and suggests that the endogenous levels of this specific vitamin E ester are altered in disease states, highlighting its potential pathophysiological relevance. exlibrisgroup.complos.orgsemanticscholar.org

Table 2: Effects on Hypertension Progression in Rat Models

| Agent | Antihypertensive Potency (vs. α-Tocopheryl Acetate) | Effect on Hypertension Progression |

| α-Tocopheryl Nicotinate | 5 times more potent mdpi.com | Reduces progression nih.govmdpi.com |

| α-Tocopheryl Acetate | Baseline | Reduces progression nih.govmdpi.com |

Table 3: Alpha-Tocopherol Nicotinate Levels in Rat Hearts with Pulmonary Arterial Hypertension

| Condition | Relative Level of α-Tocopherol Nicotinate |

| Control Rats | Baseline |

| Rats with PAH (RV) | 30-fold lower exlibrisgroup.complos.orgsemanticscholar.orgfrontiersin.org |

Research into Platelet Aggregation and Adhesion Inhibition

This compound exhibits direct antiplatelet activities, which are crucial for preventing thrombosis and the progression of cardiovascular diseases. medchemexpress.comfengchengroup.com As previously detailed, comparative in vitro studies indicate that alpha-tocopheryl nicotinate is more effective than alpha-tocopheryl acetate in suppressing platelet aggregation induced by hydrogen peroxide and has a unique suppressive effect on ADP-induced aggregation. nih.govnih.gov It also significantly reduces the lipid peroxidation of platelets. nih.gov Furthermore, both alpha-tocopheryl nicotinate and alpha-tocopheryl acetate have been found to be more potent inhibitors of platelet aggregation induced by arachidonic acid and collagen compared to free alpha-tocopherol. nih.gov The inhibitory effect of this compound on platelet aggregation is considered a unique property of the compound itself, rather than merely an additive effect of its hydrolyzed components (Vitamin E and nicotinic acid). nih.gov

Coronary Dilation and Microcirculatory System Modulation

The nicotinic acid component of this compound is recognized for its vasodilatory effects, which involve widening blood vessels and enhancing blood circulation by increasing the production of nitric oxide. patsnap.com This improved blood flow facilitates the efficient delivery of oxygen and essential nutrients to tissues. patsnap.com this compound itself possesses vasodilatory properties and has been shown to improve microcirculation. makingcosmetics.comfengchengroup.com

Clinical observations have been made on patients with microcirculation disturbances, where alpha-tocopheryl nicotinate was administered. nih.govmdpi.comresearchgate.net Studies comparing alpha-tocopheryl nicotinate with alpha-tocopheryl acetate in patients with microcirculation disturbances demonstrated that alpha-tocopheryl nicotinate was more effective in reducing the mean rewarming time. nih.govmdpi.comresearchgate.net This effect was hypothesized to be an independent action of alpha-tocopheryl nicotinate on the microcirculatory system, possibly due to its slower rate of hydrolysis, rather than a synergistic effect of its constituent parts. nih.gov

Table 4: Effects on Microcirculation (Mean Rewarming Time)

| Agent | Effect on Mean Rewarming Time |

| α-Tocopheryl Nicotinate | More effective reduction nih.govmdpi.comresearchgate.net |

| α-Tocopheryl Acetate | Less effective reduction nih.govmdpi.com |

| α-Tocopheryl Acetate + Nicotinic Acid | Less effective reduction nih.gov |

Role in Heart Failure Pathophysiology and Mitigation

Compelling evidence from metabolomics studies indicates that alpha-tocopheryl nicotinate is endogenously present in the heart. mdpi.comresearchgate.netnih.govresearchgate.net A significant finding is that its level is dramatically reduced in heart failure, with studies in rat models of pulmonary hypertension-induced right heart failure showing a 30-fold decrease in cardiac alpha-tocopheryl nicotinate. mdpi.comresearchgate.netnih.govresearchgate.netmdpi.comexlibrisgroup.complos.orgsemanticscholar.orgnih.gov This specific reduction, not observed for other forms of Vitamin E, even when dietary Vitamin E acetate and niacin were supplied separately, suggests that this compound may be endogenously formed and possesses unique biological functions beyond its role as a simple antioxidant or precursor to other vitamins. mdpi.comresearchgate.netnih.gov It has been hypothesized that the intact structure of this compound may elicit specific cell signaling pathways, such as those involved in the formation of anandamide (B1667382), contributing to its potential pathophysiological importance in heart failure. mdpi.comresearchgate.netnih.gov The protective effects observed in hypertensive rat models, including the prevention of myocardial fibrosis and pulmonary edema and reduced mortality, further support its potential role in mitigating aspects of heart failure pathophysiology. nih.govmdpi.com

Neurological System Research

Research into the neurological effects of this compound and its components highlights its potential in addressing various neurological challenges, particularly those related to oxidative stress and neurodegeneration.

Neuroprotective Strategies and Oxidative Stress Mitigation in Neurodegeneration Models

Vitamin E, as a lipid-soluble antioxidant, plays a crucial role in preventing lipid peroxidation and scavenging free radicals, thereby protecting cellular membranes nih.govpatsnap.commims.commdpi.comaustinpublishinggroup.comane.pl. Its neuroprotective effects extend to guarding neurons against oxidative stress damage and suppressing the detrimental activation of microglia, which are implicated in neurodegenerative processes mdpi.comane.pl.

While general Vitamin E is recognized for its potent antioxidant capabilities, studies suggest that this compound may promote anti-inflammatory signals through mechanisms beyond direct free radical scavenging, possibly by initiating specific cell signaling pathways researchgate.netnih.gov. Metabolomics studies have demonstrated that this compound differentially influences cells compared to a separate administration of Vitamin E acetate and niacin. Specifically, treatment with this compound has been shown to significantly upregulate various primary fatty acid amides, including anandamide, virodhamine, palmitamide, oleamide, and oleoylethanolamide. Furthermore, it has been observed to phosphorylate and activate extracellular signal-regulated kinase (ERK), a pathway known to contribute to anti-inflammatory signaling researchgate.netnih.gov. These findings indicate a distinct biological function for the intact this compound structure, independent of merely serving as a source of active Vitamin E antioxidant researchgate.netrsc.orgnih.gov.

Impact on Cognitive Function, Memory, and Learning in Experimental Models

Experimental models of neurodegenerative diseases have shown that supplementation with Vitamin E can significantly improve cognitive function, memory, and learning mdpi.comresearchgate.net. This improvement may stem from its ability to counteract the molecular substrates underlying synaptic plasticity and cognitive function in the hippocampus unlv.edu. Higher plasma levels of Vitamin E have also been associated with enhanced cognitive performance in studies involving aging populations, dementia, and Alzheimer's disease patients unlv.edu. While these findings underscore the broad benefits of Vitamin E for cognitive health, specific research focusing solely on the direct impact of this compound on cognitive function, memory, and learning in experimental models is not extensively documented in the current literature.

Research into Motor Function Improvement

In vivo experimental models of neurodegenerative diseases have indicated that Vitamin E supplementation contributes to significant improvements in motor function mdpi.comresearchgate.net. Similar to the research on cognitive function, detailed studies specifically isolating the effects of this compound on motor function improvement in experimental models are limited in the available literature.

Modulation of Beta-Amyloid Deposition and Tau-Protein Hyperphosphorylation

Vitamin E supplementation has been observed to reduce beta-amyloid (Aβ) deposition and its associated toxicity in experimental models of Alzheimer's disease (AD) austinpublishinggroup.commdpi.comresearchgate.net. Furthermore, it has been shown to decrease tau-protein hyperphosphorylation, another hallmark of AD pathology mdpi.comresearchgate.net. Studies in rat models of AD have demonstrated that Vitamin E can prevent the increase in congophilic amyloid plaques and neurofibrillary tangles induced by scopolamine (B1681570) nih.gov. The protective effect against hyperphosphorylated tau formation is believed to be mediated by Vitamin E's ability to inhibit the activation of p38 mitogen-activated protein kinase, a process modulated by the reduction of oxidative stress nih.gov. While these effects are well-documented for general Vitamin E, specific investigations focusing exclusively on this compound's role in modulating Aβ deposition or tau-protein hyperphosphorylation are not prominently featured in the current research.

Studies on Ataxia Associated with Vitamin E Deficiency

Ataxia with Vitamin E Deficiency (AVED) is a hereditary form of ataxia caused by autosomal recessive mutations in the TTPA gene, which encodes α-TTP oregonstate.eduwjgnet.com. This condition leads to severe Vitamin E deficiency and manifests with neurological symptoms, including impaired balance and coordination (spinocerebellar ataxia), peripheral neuropathy, muscle weakness, and retinopathy oregonstate.edu. Early and consistent supplementation with Vitamin E is a recognized treatment strategy that can result in a remarkable clinical response or stabilization of symptoms in AVED patients oregonstate.eduwjgnet.com. Lifelong high-dose Vitamin E supplementation is typically required to prevent neurological deterioration in affected individuals oregonstate.eduwjgnet.com. While this compound is a form of Vitamin E, specific studies detailing its unique role or superior efficacy in the treatment of AVED compared to other Vitamin E forms are not widely reported.

Immunomodulatory and Anti-inflammatory Investigations

Vitamin E is a potent lipid-soluble antioxidant known for its ability to modulate immune function, with higher concentrations found in immune cells compared to other blood cells nih.govscientificliterature.org. Vitamin E deficiency has been shown to impair normal immune system functions in both animals and humans, an effect that can be reversed through repletion nih.gov. Supplementation has been observed to enhance cell-mediated immunity, particularly in elderly patients, by promoting lymphocyte proliferation and interleukin (IL)-2 production, while simultaneously decreasing prostaglandin (B15479496) E2 (PGE2) production through cyclooxygenase (COX) modulation nih.govmdpi.com. It also contributes to reducing levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α nih.gov.

This compound specifically exhibits immunomodulatory activity, demonstrated by its capacity to upregulate CD4+ T cell levels and IL-2 production medchemexpress.com. Metabolomics analyses reveal that levels of this compound are significantly lower in inflammatory states, such as heart failure researchgate.netrsc.org. This compound has been shown to promote anti-inflammatory signals through mechanisms that are not solely dependent on direct free radical scavenging researchgate.net. In cellular studies, treatment with this compound resulted in significantly higher levels of anti-inflammatory molecules, including anandamide, virodhamine, palmitamide, oleamide, and oleoylethanolamide. Furthermore, it was observed to phosphorylate and activate extracellular signal-regulated kinase (ERK), which functions as an anti-inflammatory signal researchgate.netnih.gov. These findings suggest that this compound possesses distinct biological functions that extend beyond its role as a precursor to active Vitamin E researchgate.netrsc.orgnih.gov.

Table 1: Comparative Cellular Effects of this compound

| Effect/Molecule | This compound Treatment | Vitamin E Acetate + Niacin Treatment (Separate) |

| Primary fatty acid amides (e.g., anandamide, virodhamine, palmitamide, oleamide, oleoylethanolamide) | Significantly upregulated | Influenced cells differentially, not specified for similar upregulation researchgate.netnih.gov |

| Extracellular signal-regulated kinase (ERK) phosphorylation/activation | Phosphorylated and activated | Not specified to activate |

| Anti-inflammatory signals | Promoted through non-direct free radical scavenging effects | Not specified to promote in the same manner |

Effects on T-cell Subpopulations (e.g., CD4+ T cells) and Cytokine Production (e.g., IL-2)

Research into the effects of α-tocopheryl nicotinate on T-cell subpopulations and cytokine production suggests an immunomodulatory role. Studies have indicated that vitamin E, including its ester forms, can influence immune responses. For instance, α-tocopheryl nicotinate supplementation has been observed to enhance hemagglutinin titers in mice, facilitating a shift from IgM to IgG antibody production. This effect led researchers to hypothesize that the supplementation enhanced helper T-cell activity. nih.gov While general vitamin E is known to decrease the activity of certain enzymes, including those involved in inflammatory pathways, direct research specifically detailing the effects of this compound on CD4+ T cells or the direct production of cytokines like Interleukin-2 (IL-2) was not extensively found in the provided literature. nih.gov

Modulation of Inflammatory Mediators (e.g., Prostaglandins, Prostanoids, Thromboxanes)

This compound demonstrates an ability to modulate inflammatory mediators, particularly those involved in platelet function. Studies have shown that α-tocopheryl nicotinate significantly reduces the lipid peroxidation of platelets. nih.gov Furthermore, α-tocopheryl nicotinate has been found to be a more effective inhibitor of platelet aggregation induced by arachidonic acid and collagen compared to free α-tocopherol or α-tocopheryl acetate. nih.gov Specifically, the nicotinate ester was observed to be up to 5 times more potent than the acetate ester and up to 18 times more potent than unesterified tocopherol in inhibiting platelet aggregation. nih.gov This modulation is significant given that thromboxane (B8750289) A2 (TXA2) is a potent prothrombotic and vasoconstrictive eicosanoid produced by activated platelets, stimulating platelet activation and aggregation. nih.govwikipedia.orgwikiwand.com Prostaglandins, such as Prostaglandin E2 (PGE2), are also key inflammatory mediators. wikipedia.orgnih.gov The inhibitory effect of this compound on platelet aggregation suggests its potential in influencing the cascade of prostanoids and thromboxanes derived from arachidonic acid metabolism.

Table 1: Comparative Potency in Platelet Aggregation Inhibition

| Compound | Relative Potency vs. α-Tocopherol |

| α-Tocopheryl Acetate | Up to 3.6 times more potent |

| α-Tocopheryl Nicotinate | Up to 18 times more potent |

Note: Data derived from studies comparing inhibition of platelet aggregation induced by arachidonic acid and collagen. nih.gov

Dermatological Research Applications

Wound Healing and Collagen Synthesis Research

While vitamin E in its general form (alpha-tocopherol) has been extensively studied for its role in wound healing and collagen synthesis, direct and specific research on this compound's impact in these areas is less documented in the provided sources. General vitamin E, with its antioxidant properties, is recognized for its role in mitigating oxidative stress during the inflammatory phase of wound healing and enhancing collagen synthesis, which contributes to improved wound tensile strength. drsergiomazzei.health However, some studies on topical alpha-tocopherol have reported no significant effects or even negative effects on the appearance of scar tissue in humans, and intramuscular injection of alpha-tocopherol acetate in rats has been suggested to decrease collagen synthesis and inhibit wound repair. oregonstate.edunih.gov Oral vitamin E supplementation has been recommended in the therapy of cutaneous ulcers. nanu-skincare.com

Epidermolysis Bullosa Investigations

Oral vitamin E supplementation has been investigated and recommended in the therapy of Epidermolysis Bullosa, among other dermatological conditions. nanu-skincare.com However, specific research focusing solely on the investigations of this compound for Epidermolysis Bullosa was not detailed in the provided information.

Studies on Yellow Nail Syndrome and Vibration Disease

This compound has been a subject of specific research for both Yellow Nail Syndrome and Vibration Disease.

Yellow Nail Syndrome (YNS): This rare disorder is characterized by dystrophic nails, lymphedema, and respiratory disease. nih.govnih.gov While some studies on topical vitamin E (general) for Yellow Nail Syndrome have shown minimal or no statistically significant effect on fingernail growth or appearance compared to placebo, both vitamin E and placebo oil improved the condition of the nails. nih.govhmpgloballearningnetwork.com Combined treatments, such as fluconazole (B54011) and vitamin E, have also been prescribed for Yellow Nail Syndrome, with varying degrees of complete or partial responses in patients. nih.govdovepress.com Tocopherol nicotinate is listed as a topical formulation of vitamin E that has shown minimal efficacy in a limited number of conditions, including Yellow Nail Syndrome. hmpgloballearningnetwork.com

Vibration Disease: Dl-alpha-tocopheryl nicotinate (this compound) has been investigated in comparative double-blind studies for its effect on vibration disease. In one study involving inpatients with vibration disease, the group treated with dl-alpha-tocopheryl nicotinate showed significant improvement in subjective symptoms, clinical examinations, and the collective improving rate compared to the placebo group. nih.gov The improvement in subjective symptoms was more pronounced after six weeks of administration. nih.gov The examinations of peripheral functions in the this compound group also showed significant improvement. nih.gov This suggests that this compound could be a curative agent for patients with vibration disease. nih.gov Furthermore, α-tocopheryl nicotinate has been found to be more effective in reducing the mean rewarming time than α-tocopheryl acetate or α-tocopheryl acetate in combination with nicotinic acid, indicating an independent effect of α-tocopheryl nicotinate on the microcirculatory system. mdpi.com

Table 2: Clinical Outcomes in Vibration Disease with this compound

| Outcome Measure | Improvement in this compound Group (vs. Placebo) | Statistical Significance (p-value) |

| Subjective Symptoms | Significant Improvement | < 0.01 |

| Clinical Examinations | Significant Improvement | < 0.05 |

| Collective Improving Rate | Significant Improvement | < 0.01 |

| Peripheral Functions | Significant Improvement (after 6 weeks) | Not specified, but significant |

Note: Data derived from a comparative double-blind study on dl-alpha-tocopheryl nicotinate for vibration disease. nih.gov

Research on Protection Against Ultraviolet (UV) Radiation-Induced Skin Damage

This compound, owing to its antioxidant properties, plays a role in protecting the skin against damage induced by ultraviolet (UV) radiation. As an antioxidant, this compound effectively scavenges free radicals, thereby reducing oxidative stress and inflammation in the skin. patsnap.com This action is particularly beneficial in protecting against environmental damage caused by UV radiation, pollution, and other external factors. patsnap.com By preventing oxidative damage, this compound may contribute to reducing signs of aging and promoting healthier skin. patsnap.com General vitamin E (alpha-tocopherol) has also been shown to provide protection against UV-induced skin photodamage through a combination of antioxidant and UV absorptive properties, inhibiting the formation of cyclobutane (B1203170) pyrimidine (B1678525) photoproducts. researchgate.netnih.govnih.gov

Metabolic Regulation Research

Investigational Role in Diabetes Complications

The potential of this compound in addressing diabetes complications has also been explored. It has been suggested to be beneficial in the management of diabetes and its associated complications. dsmz.de While its direct effect on blood sugar levels is a consideration in diabetes management, alpha-tocopheryl nicotinate has been patented for its use in diabetes.

Research indicates that vitamin E supplementation can improve endothelial function, retinal blood flow, and renal dysfunction in diabetic individuals. A study demonstrated that alpha-tocopherol nicotinate improved blood rheological properties in patients with type 2 diabetes and retinopathy by reducing lipid peroxidation stress in erythrocyte membranes.

In animal models of diabetic nephropathy, high-dose vitamin E treatment significantly reduced markers of kidney injury, including serum creatinine, urea (B33335) nitrogen, urinary albumin, and urinary protein. It also mitigated cellular apoptosis and interstitial fibrosis in the renal cortex. In vitro studies using human proximal tubular cells (HK-2) exposed to advanced glycation end products (AGEs) showed that vitamin E reduced the release of kidney injury markers and improved growth inhibition. Furthermore, vitamin E was found to alleviate autophagic stress in HK-2 cells by enhancing lysosomal function. A meta-analysis further supports the potential efficacy of vitamin E in diabetic nephropathy, with observed reductions in HbA1c and serum creatinine. In diabetic mice with specific haptoglobin genotypes (Hp 2-2), vitamin E administration led to a significant decrease in intralysosomal iron-induced oxidation and lysosomal destabilization, suggesting a role in slowing the progression of renal disease.

Table 1: Effects of Vitamin E Treatment on Diabetic Nephropathy Markers in Diabetic Rats

| Marker | Untreated Diabetic Rats | Vitamin E Treated Rats (High Dose) | Observed Effect (Vitamin E vs. Untreated) |

| Serum Creatinine | Increased | Significantly Decreased | Reduction |

| Urea Nitrogen | Increased | Significantly Decreased | Reduction |

| Urinary Albumin | Increased | Significantly Decreased | Reduction |

| Urinary Protein | Increased | Significantly Decreased | Reduction |

| Cellular Apoptosis (Renal) | Increased | Attenuated | Reduction |

| Interstitial Fibrosis (Renal) | Increased | Attenuated | Reduction |

Oncology Research: Exploratory Studies in Cancer Prevention

Exploratory studies have investigated the role of this compound in cancer prevention, primarily due to its antioxidant properties and ability to protect against free radical damage. dsmz.de It has been suggested for preventing various cancers, including lung and oral cancer in smokers, colorectal cancer and polyps, and gastric, prostate, and pancreatic cancer. dsmz.de

However, the scientific literature presents a nuanced view regarding this compound's direct efficacy in cancer treatment or prevention compared to other vitamin E forms. In vitro studies have indicated that alpha-tocopheryl nicotinate was largely ineffective in inducing differentiation and inhibiting growth in certain animal and human tumor cells in culture. nih.gov In contrast, alpha-tocopheryl succinate (B1194679) (alpha-TS) has been identified as the most effective form of vitamin E in inducing differentiation, inhibiting proliferation, and promoting apoptosis in cancer cells, without significantly affecting normal cell proliferation. nih.gov The literature specifically referencing alpha-tocopheryl nicotinate in cancer treatment is considered sparse and outdated, and it is generally not implicated as an adjuvant cancer treatment. nih.gov

Ocular Health Research: Age-Related Macular Degeneration (AMD)

Research has also explored the potential of tocopherol nicotinate in ocular health, particularly concerning age-related macular degeneration (AMD). It has been suggested that tocopherol nicotinate may be beneficial in certain eye disorders, including cataracts. dsmz.de Furthermore, improvements in the vascular health of the eye, attributed to D,α-tocopherol nicotinate compounds, have been linked to a reduction in the risk factors for macular degeneration.

Despite these indications, large-scale randomized controlled trials focusing on vitamin E alone (often using alpha-tocopherol) have generally not shown a significant beneficial effect on the incidence or progression of AMD. For instance, trials like the Women's Health Study (WHS), the Alpha-Tocopherol Beta-Carotene (ATBC) Study, and the Vitamin E, Cataract and Age-Related Maculopathy Trial (VECAT) found no material beneficial effect of vitamin E supplementation alone on AMD occurrence or progression.

However, the Age-related Eye Disease Study (AREDS) and its follow-up, AREDS2, demonstrated that supplementation with high-dose antioxidant combinations (including vitamin C, vitamin E, beta carotene, and zinc) did reduce the risk of progression to advanced AMD or slowed its progression. This suggests that while this compound's individual role in AMD requires further specific investigation, vitamin E as part of a comprehensive antioxidant and mineral supplement may play a role in managing AMD progression. The effects of vitamin E alone on the progression to late AMD and vision loss remain uncertain.

Table 2: Summary of Selected Vitamin E Trial Outcomes on AMD

| Study (Vitamin E Form) | Primary Focus / Outcome | Key Finding Regarding AMD Progression (Vitamin E Alone) |

| WHS (Natural Source Vitamin E, 600 IU/alternate day) | AMD occurrence | No large beneficial or harmful effect |

| ATBC Study (Synthetic α-tocopherol, 50 mg/day) | Prevalence of AMD | No beneficial effect |

| VECAT (Vitamin E, 500 IU daily) | Incidence of early or late AMD | No overall benefit |

| AREDS (Vitamin E as part of combination supplement) | Progression to advanced AMD | Reduced risk of progression (in combination) |

| AREDS2 (Vitamin E as part of combination supplement) | Progression to advanced AMD | Beneficial effect (in combination) |

Analytical Techniques

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Vitamin E Nicotinate. epa.gov Both normal-phase and reversed-phase HPLC methods have been developed. For detection, UV absorbance at around 295 nm is commonly used. epa.gov Fluorescence detection can offer higher sensitivity for the tocopherol moiety after hydrolysis. researchgate.net

Spectrometric Methods

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), provides high selectivity and sensitivity for the identification and quantification of this compound. epa.gov Techniques like Atmospheric Pressure Chemical Ionization (APCI) and collision-induced dissociation can be used to confirm the identity of the compound through its characteristic fragmentation patterns. epa.gov Tandem mass spectrometry (MS-MS) has been used to confirm the presence of α-tocopheryl nicotinate in biological samples. mdpi.com

Methodological Approaches in Vitamin E Nicotinate Research

Advanced Analytical Techniques for Detection and Quantification

The accurate detection and quantification of Vitamin E Nicotinate (B505614) and its metabolites in complex biological matrices are crucial for elucidating its physiological roles and mechanisms of action. This is primarily achieved through highly sensitive and selective chromatographic and spectrometric methods.

Mass Spectrometry-Based Metabolomics Profiling

Mass spectrometry (MS) plays a pivotal role in the metabolomics profiling of Vitamin E Nicotinate, enabling the identification and quantification of this compound and its derivatives within biological systems. Metabolomics studies have successfully identified α-tocopheryl nicotinate occurring endogenously in tissues, such as the heart. fishersci.semims.comwikipedia.org

A significant finding from these studies is the dramatic decrease in α-tocopheryl nicotinate levels in heart failure models. For instance, in Sprague-Dawley rats subjected to pulmonary arterial hypertension-induced right-sided heart failure, a metabolite corresponding to α-tocopheryl nicotinate (m/z 536.4077) was found to be 28-fold lower in the right ventricles compared to healthy controls. mims.comwikipedia.org These metabolomics experiments often utilize ultra-performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UPLC/Q-TOF MS) for initial analysis, with confirmation of the α-tocopheryl nicotinate peak achieved through time-of-flight/time-of-flight (TOF/TOF) tandem mass spectrometry. mims.comwikipedia.orgfishersci.ca

Furthermore, metabolomics analysis has been instrumental in demonstrating that this compound elicits distinct cellular responses compared to its constituent parts (α-tocopherol acetate (B1210297) and niacin administered separately). Studies on cultured human vascular smooth muscle cells have shown differential metabolite profiles when treated with this compound versus a combination of Vitamin E acetate and niacin. wikipedia.orgwikidata.orgresearchgate.netdsmz.de High-resolution, accurate mass platforms integrating ultrahigh-performance liquid chromatography/mass spectrometry and gas chromatography/mass spectrometry (GC-MS) are commonly employed for comprehensive metabolomic analyses of vitamin E compounds. nih.gov

Table 1: Differential Metabolite Levels in Heart Failure (Rat Model)

| Metabolite | Molecular Mass (m/z) | Fold Change (Heart Failure vs. Control) | p-value | Analytical Technique | Citation |

| α-Tocopheryl Nicotinate | 536.4077 | 28-fold decrease | 0.02859 | UPLC/Q-TOF MS | mims.comwikipedia.org |

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely adopted analytical technique for the separation, identification, and quantification of vitamin E compounds, including α-tocopheryl nicotinate, in diverse complex matrices. HPLC methods are applied to analyze α-tocopheryl nicotinate in food, phytopharmaceutical preparations, and cosmetic products. wikipedia.org

Both normal-phase (NP)-HPLC and reversed-phase (RP)-HPLC are utilized. NP-HPLC on silica (B1680970) gel, employing mobile phases such as isooctane-diisopropylether-1,4-dioxane, has demonstrated superior separation efficiency and resolution compared to conventional RP-HPLC methods using methanol. wikipedia.org Detection of α-tocopheryl nicotinate and other vitamin E constituents can be achieved via UV-absorbance at 295 nm, diode array detection, or fluorescence detection (excitation at 295 nm, emission at 330 nm). Fluorescence detection is often preferred due to its higher selectivity and tenfold greater sensitivity compared to UV-absorbance. wikipedia.org

For enhanced identification and quantification, HPLC is frequently coupled with mass spectrometry, specifically atmospheric-pressure ionization (APCI) mass spectrometry. This combination allows for the detection of vitamin E constituents in the femtomole range, with collision-induced dissociation (CID) providing characteristic fragmentation patterns for compound confirmation. wikipedia.org HPLC methods are also used for quantitation in real samples like peanut, almond, spinach, spelt grain bran, latex, and tablets. wikipedia.org Furthermore, α-tocopherol nicotinate has been effectively used as an internal standard in HPLC methods for determining concentrations of retinol, tocopherol, and carotenoids in human plasma and tissue samples, allowing for the avoidance of saponification steps.

In Vitro Experimental Models and Cell Culture Systems

In vitro experimental models and cell culture systems are indispensable tools for investigating the direct cellular and molecular effects of this compound, providing insights into its mechanisms of action without the complexities of whole-organism physiology.

Human Vascular Smooth Muscle Cell Studies

Human vascular smooth muscle cells (HVSMCs) are a prominent in vitro model used to study the effects of this compound, particularly given its implications in vascular health. Research has shown that treating cultured human vascular smooth muscle cells with this compound (TN) elicits distinct metabolic and signaling responses compared to treatment with α-tocopherol acetate (TA) plus niacin (N) separately. wikipedia.orgwikidata.orgresearchgate.netdsmz.de

Specifically, this compound has been observed to effectively upregulate various primary fatty acid amides, including arachidonoylethanolamine (anandamide/virodhamine) and palmitamide. wikipedia.orgwikidata.orgresearchgate.netdsmz.de Additionally, studies indicate that this compound activates mitogen-activated protein kinases (MAPK). wikipedia.orgresearchgate.netdsmz.de These findings suggest that the intact this compound molecule may exert unique biological functions by initiating cell signaling, potentially through receptor-mediated processes or by inhibiting the catabolism of these fatty acid amides via enzymes like fatty acid amide hydrolases. wikipedia.org

Table 2: Effects of this compound on Human Vascular Smooth Muscle Cells

| Treatment Group | Metabolite Upregulation | Signaling Pathway Activation | Citation |

| This compound (TN) | Arachidonoylethanolamine, Palmitamide | Mitogen-activated protein kinases (MAPK) | wikipedia.orgwikidata.orgresearchgate.netdsmz.de |

| Vitamin E Acetate (TA) + Niacin (N) | Less effective or no significant upregulation of these metabolites | Not reported to activate MAPK in the same manner | wikipedia.orgwikidata.orgresearchgate.netdsmz.de |

Erythrocyte Membrane Models

Erythrocyte (red blood cell) membrane models are utilized to investigate the interactions of this compound with biological membranes and its impact on membrane properties and oxidative stress. Studies have examined the effects of α-tocopheryl nicotinate on the microdynamics of phospholipid molecules within human erythrocyte membranes. One study observed a decline in membrane viscosity in subjects treated with oral α-tocopheryl nicotinate (400 mg/day for 1 month). However, this was accompanied by an increase in α-tocopherol concentration in erythrocyte membranes, which, based on prior in vitro research, would typically correspond to a decrease in membrane fluidity. fishersci.se

Furthermore, α-tocopheryl nicotinate has been shown to reduce lipid peroxidation stress in the red blood cell membrane, leading to improvements in blood rheological properties and red blood cell deformability, particularly in conditions such as type 2 diabetes. fishersci.se In vitro experiments using rabbit erythrocytes have demonstrated that not only α-tocopherol but also its derivatives, including α-tocopheryl acetate and α-tocopheryl nicotinate, inhibit retinol-induced hemolysis. Notably, the inhibitory effect of the acetate and nicotinate esters was found to be higher than that of α-tocopherol itself, suggesting a physical membrane-stabilizing effect.

Studies on Isolated Enzyme Systems

While this compound itself is an ester that is hydrolyzed in vivo, research on isolated enzyme systems often focuses on the activities of its hydrolysis product, α-tocopherol, or explores the enzymatic processes involved in its synthesis or metabolism. In vitro studies have demonstrated that α-tocopherol can decrease the activity of several enzymes, including nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidases, protein kinase C, and phospholipase A2. fishersci.se These enzymatic modulations by α-tocopherol are relevant to understanding the broader biological impact of this compound after its conversion.

Additionally, a proposed mechanism for the observed upregulation of fatty acid amides by intact this compound in human vascular smooth muscle cells suggests that it may inhibit the catabolism of these molecules. This inhibition could involve enzymes such as fatty acid amide hydrolases, which are responsible for hydrolyzing N-acylethanolamines and primary fatty acid amides. wikipedia.org The enzymatic synthesis of vitamin E ester derivatives, including this compound, is also an active area of research, frequently involving lipases as biocatalysts to improve stability and potentially introduce new biological functions.

In Vivo Animal Models of Disease

Animal models are crucial for investigating the physiological effects and mechanisms of action of this compound in controlled environments.

Rodent models have been instrumental in exploring the role of this compound in cardiovascular health. Studies have shown that α-tocopheryl nicotinate can reduce the progression of hypertension and offer protection against myocardial fibrosis, pulmonary edema, weight loss, and mortality in rat models of hypertension. nih.gov Comparative studies indicated that α-tocopheryl nicotinate was five times more potent than α-tocopheryl acetate in these antihypertensive effects. nih.gov

Furthermore, metabolomics studies have identified the endogenous presence of α-tocopheryl nicotinate in rat heart tissues. nih.govnih.govmdpi.com Notably, the level of this compound was found to be dramatically reduced (up to 28-fold or 30-fold) in the right ventricles of rats with pulmonary arterial hypertension-induced right-sided heart failure compared to healthy controls. nih.govresearchgate.netnih.govmdpi.complos.org This reduction was specific to α-tocopheryl nicotinate and not observed for other forms of Vitamin E, suggesting its possible pathophysiological significance in heart failure. nih.govnih.govmdpi.com The diet of these rats contained α-tocopheryl acetate and niacin separately, indicating that α-tocopheryl nicotinate might be formed endogenously from dietary Vitamin E and niacin. nih.govnih.gov

| Study | Animal Model | Disease/Condition | Key Finding Related to this compound | Citation |

|---|---|---|---|---|

| Igarishi et al. | Rat models | Hypertension | Reduced progression of hypertension, protected against myocardial fibrosis, pulmonary edema, weight loss, and death; 5x more potent than α-tocopheryl acetate. | nih.gov |

| Wang et al. | Sprague-Dawley rats | Pulmonary arterial hypertension-induced right-sided heart failure | Endogenously present in rat hearts; levels dramatically decreased (28-30 fold) in heart failure. | nih.govresearchgate.netnih.govmdpi.complos.org |